molecular formula C14H11ClO2 B1269881 2-(Benzyloxy)-5-chlorobenzaldehyde CAS No. 38544-16-0

2-(Benzyloxy)-5-chlorobenzaldehyde

Cat. No.: B1269881
CAS No.: 38544-16-0
M. Wt: 246.69 g/mol
InChI Key: UKVVPQTUCJPTNI-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-chlorobenzaldehyde is an organic compound with the molecular formula C14H11ClO2 It is a benzaldehyde derivative where the benzene ring is substituted with a benzyloxy group at the second position and a chlorine atom at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-chlorobenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chlorosalicylaldehyde and benzyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF).

    Procedure: The 5-chlorosalicylaldehyde is reacted with benzyl bromide under reflux conditions to form the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 2-(Benzyloxy)-5-chlorobenzoic acid.

    Reduction: 2-(Benzyloxy)-5-chlorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-5-chlorobenzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is employed in studies investigating the biological activity of benzaldehyde derivatives.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-chlorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the chlorine atom can influence its electronic properties and reactivity.

Comparison with Similar Compounds

    2-(Benzyloxy)benzaldehyde: Lacks the chlorine substituent, which can affect its reactivity and biological activity.

    5-Chlorosalicylaldehyde: Lacks the benzyloxy group, which can influence its solubility and interaction with biological targets.

    2-(Benzyloxy)-5-nitrobenzaldehyde: Contains a nitro group instead of chlorine, which can significantly alter its electronic properties and reactivity.

Uniqueness: 2-(Benzyloxy)-5-chlorobenzaldehyde is unique due to the presence of both the benzyloxy and chlorine substituents, which together influence its chemical reactivity and potential applications. The combination of these groups can enhance its utility in various synthetic and medicinal chemistry applications.

Properties

IUPAC Name

5-chloro-2-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVVPQTUCJPTNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358375
Record name 2-(benzyloxy)-5-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38544-16-0
Record name 2-(benzyloxy)-5-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 2-(benzyloxy)-5-chlorobenzaldehyde relate to its anticancer activity?

A1: The study explores the structure-activity relationship (SAR) of several benzyloxybenzaldehyde derivatives, including this compound. Although specific conclusions regarding the role of the chlorine atom in the 5-position are not drawn, the research demonstrates that modifications to the benzyloxy moiety significantly influence the anticancer potency. [] For instance, the presence of a methoxy group at the meta position of the benzyl ring, as in 2-[(3-methoxybenzyl)oxy]benzaldehyde, resulted in enhanced activity compared to this compound. [] This suggests that substitutions on the benzyl ring can be further explored to optimize the anticancer activity of this class of compounds.

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